Cas no 1192590-91-2 (1-Azido-3,6,9,12-tetraoxapentadec-14-yne)

1-Azido-3,6,9,12-tetraoxapentadec-14-yne is a specialized bifunctional compound featuring both an azide group and a terminal alkyne, making it highly valuable for click chemistry applications, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC). Its polyethylene glycol (PEG) spacer enhances solubility in aqueous and organic media, facilitating conjugation in bioconjugation and materials science. The compound’s well-defined structure and reactivity enable efficient, selective coupling with complementary functional groups, supporting applications in drug delivery, polymer modification, and surface functionalization. Its stability and compatibility with diverse reaction conditions make it a reliable choice for researchers requiring precise molecular assembly.
1-Azido-3,6,9,12-tetraoxapentadec-14-yne structure
1192590-91-2 structure
Product Name:1-Azido-3,6,9,12-tetraoxapentadec-14-yne
CAS No:1192590-91-2
MF:C11H19N3O4
MW:257.286262750626
MDL:MFCD25956354
CID:5051867
PubChem ID:86672682
Update Time:2025-10-23

1-Azido-3,6,9,12-tetraoxapentadec-14-yne Chemical and Physical Properties

Names and Identifiers

    • 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]prop-1-yne
    • 3-(2-{2-[2-(2-Azido-ethoxy)-ethoxy]-ethoxy}-ethoxy)-propyne
    • 1-Azido-3,6,9,12-tetraoxapentadec-14-yne
    • DA-61436
    • CS-0148116
    • EN300-19197389
    • Azido-PEG4-propargyl
    • LCZC2651
    • HY-132050
    • 1192590-91-2
    • AKOS040756535
    • MFCD25956354
    • Propargyl-PEG4-azide
    • FDQQZUZMUONMHN-UHFFFAOYSA-N
    • MDL: MFCD25956354
    • Inchi: 1S/C11H19N3O4/c1-2-4-15-6-8-17-10-11-18-9-7-16-5-3-13-14-12/h1H,3-11H2
    • InChI Key: FDQQZUZMUONMHN-UHFFFAOYSA-N
    • SMILES: O(CCOCCN=[N+]=[N-])CCOCCOCC#C

Computed Properties

  • Exact Mass: 257.13755610g/mol
  • Monoisotopic Mass: 257.13755610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 13
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 51.3

1-Azido-3,6,9,12-tetraoxapentadec-14-yne Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB525697-100 mg
3-(2-{2-[2-(2-Azido-ethoxy)-ethoxy]-ethoxy}-ethoxy)-propyne; .
1192590-91-2
100MG
€196.40 2023-07-11
XI AN KANG FU NUO Biotechnology Co., Ltd.
BPP-67-250mg
Propargyl-PEG4-N3
1192590-91-2 >98.00%
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500mg
¥3260.0 2023-09-19
XI AN KANG FU NUO Biotechnology Co., Ltd.
BPP-67-1g
Propargyl-PEG4-N3
1192590-91-2 >98.00%
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¥4170.0 2023-09-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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1192590-91-2 95%
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¥3,024.00 2022-08-31
Biosynth
SXB59091-50 mg
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$115.00 2023-01-02
Biosynth
SXB59091-100 mg
Azido-PEG4-propargyl
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100MG
$184.00 2023-01-02
Biosynth
SXB59091-250 mg
Azido-PEG4-propargyl
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250MG
$345.00 2023-01-02
Biosynth
SXB59091-500 mg
Azido-PEG4-propargyl
1192590-91-2
500MG
$550.00 2023-01-02
Biosynth
SXB59091-1000 mg
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Additional information on 1-Azido-3,6,9,12-tetraoxapentadec-14-yne

Compound CAS No. 1192590-91-2: 1-Azido-3,6,9,12-Tetraoxapentadec-14-Yne

The compound with CAS No. 1192590-91-2, known as 1-Azido-3,6,9,12-Tetraoxapentadec-14-Yne, is a highly specialized organic molecule with unique structural and functional properties. This compound has garnered significant attention in the fields of organic chemistry, materials science, and drug delivery systems due to its versatile applications and innovative synthesis methods.

The chemical structure of 1-Azido-3,6,9,12-Tetraoxapentadec-14-Yne consists of a linear chain with alternating oxygen atoms and double bonds. The presence of an azide group (-N3) at the terminal position introduces reactive functionalities that are highly sought after in click chemistry applications. The tetraoxa framework provides a rigid and extended backbone, which is advantageous for designing advanced materials with tailored mechanical and electronic properties.

Recent studies have highlighted the potential of this compound in the development of biodegradable polymers for medical applications. Researchers have successfully utilized its azide group to create cross-linked polymer networks that exhibit excellent biocompatibility and degradation profiles. These findings underscore the importance of click chemistry in advancing biomaterials science.

In addition to its role in materials science, 1-Azido-3,6,9,12-Tetraoxapentadec-14-Yne has been explored as a precursor for synthesizing functionalized nanoparticles. These nanoparticles have shown promise in targeted drug delivery systems due to their ability to encapsulate therapeutic agents and release them in a controlled manner. The integration of this compound into nanotechnology platforms represents a significant step forward in personalized medicine.

The synthesis of CAS No. 1192590-91-2 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key challenges include achieving high yields while maintaining the integrity of the azide group and the tetraoxa framework. Recent advancements in catalytic asymmetric synthesis have provided new avenues for optimizing this process.

From an analytical standpoint, the compound's physical and chemical properties have been extensively characterized using advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy). These analyses have revealed critical insights into its molecular conformation and reactivity under various conditions.

In conclusion, CAS No. 1192590-91-2: 1-Azido-3,6,9,12-Tetraoxapentadec-14-Yne stands as a testament to the ingenuity of modern organic chemistry. Its unique structure and functional groups make it a valuable tool in diverse scientific domains. As research continues to uncover new applications for this compound, its role in advancing technology and medicine is expected to grow significantly.

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